Luliconazole

Catalog No.
S533779
CAS No.
187164-19-8
M.F
C14H9Cl2N3S2
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luliconazole

CAS Number

187164-19-8

Product Name

Luliconazole

IUPAC Name

(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

Molecular Formula

C14H9Cl2N3S2

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1

InChI Key

YTAOBBFIOAEMLL-REQDGWNSSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

(2E)-((4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene)(1H-imidazol-1-yl)acetonitrile, 4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene-1-imidazolylacetonitrile, Lulicon, luliconazole, NND 502, NND-502, NND502

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl

The exact mass of the compound Luliconazole is 352.96149 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Luliconazole is a highly lipophilic (Log P ≈ 4.07) imidazole antifungal agent characterized by a specific ketene dithioacetate structure and strict R-enantiomeric purity [1]. Unlike older-generation broad-spectrum azoles, luliconazole is engineered specifically for extreme potency against dermatophytes and high retention in the keratinized layers of the epidermis [2]. For formulators and procurement teams, its low aqueous solubility and high lipophilicity dictate its use in specialized topical delivery systems, such as 1% w/w creams, 10% nail solutions, or nanostructured lipid carriers [3]. Its primary commercial value lies in enabling ultra-short-duration therapies (e.g., 1 to 2 weeks) compared to the 4-week standard of legacy antifungals, making it a high-value active pharmaceutical ingredient (API) for premium dermatological products[1].

Substituting luliconazole with standard azoles (e.g., bifonazole, clotrimazole) or its closest structural analog, lanoconazole, fundamentally compromises formulation efficacy and treatment duration [1]. Standard azoles are purely fungistatic, requiring prolonged application to prevent relapse, whereas luliconazole exhibits rare fungicidal activity against Trichophyton species at concentrations within a 2-fold dilution of its minimum inhibitory concentration (MIC) [2]. Furthermore, replacing luliconazole with lanoconazole introduces the inactive S-enantiomer from the racemic mixture, significantly diluting the API's potency and requiring higher dosing to achieve equivalent fungal clearance [1]. Even when compared to the fungicidal allylamine terbinafine, luliconazole demonstrates vastly superior retention in the stratum corneum, meaning substitutions will fail to achieve the sustained local tissue concentrations necessary for 1-week short-course therapies [3].

Dermatophyte Potency: Luliconazole vs. Terbinafine

In large-scale in vitro susceptibility testing against dermatophyte isolates (n=320), luliconazole demonstrated a geometric mean MIC that was orders of magnitude lower than the industry-standard allylamine, terbinafine[1]. Specifically, against T. rubrum, luliconazole achieved a geometric mean MIC of 0.00022 μg/mL, compared to terbinafine's 0.0195 μg/mL [1]. This 88-fold increase in potency allows formulators to achieve superior clinical clearance rates even in challenging nail or hyperkeratotic skin environments.

Evidence DimensionGeometric Mean MIC against T. rubrum
Target Compound Data0.00022 μg/mL
Comparator Or BaselineTerbinafine (0.0195 μg/mL)
Quantified Difference~88-fold lower MIC (higher potency)
ConditionsIn vitro broth microdilution against clinical dermatophyte isolates

Enables highly effective dermatological formulations that can eradicate resistant fungal strains at much lower local API concentrations.

Enantiomeric Purity and API Payload: Luliconazole vs. Lanoconazole

Luliconazole is the stereopure R-enantiomer of the ketene dithioacetate class, whereas its predecessor lanoconazole is a racemic mixture [1]. Microbiological evaluations show that this enantiomeric purity directly translates to a 4-fold increase in potency, with luliconazole exhibiting an MIC90 of 0.001 μg/mL against Trichophyton species, compared to 0.004 μg/mL for lanoconazole [2]. The inactive S-enantiomer in lanoconazole provides no therapeutic benefit while increasing the metabolic and formulation burden.

Evidence DimensionMIC90 against Trichophyton spp.
Target Compound Data0.001 μg/mL (R-enantiomer)
Comparator Or BaselineLanoconazole (0.004 μg/mL, racemic mixture)
Quantified Difference4-fold lower MIC90
ConditionsIn vitro microbroth dilution method

Justifies the procurement of the stereopure API to maximize the active pharmaceutical payload per gram of formulated product.

Fungicidal Mechanism Confirmation: Luliconazole vs. Bifonazole

Unlike traditional azoles which are purely fungistatic, luliconazole exhibits potent fungicidal activity. In neutral red assays measuring the Minimum Fungicidal Concentration (MFC/MCC), luliconazole achieved an MCC of 0.00031 to 0.01 μg/mL against T. rubrum, which is within a 2-fold dilution of its MIC[1]. In stark contrast, the legacy azole bifonazole required an MCC of >1 μg/mL, rendering it over 100 times less effective at actually killing the fungal cells[1]. This fungicidal nature is the primary driver behind luliconazole's ability to cure infections in 1 week rather than 4 weeks.

Evidence DimensionMinimum Fungicidal Concentration (MCC) against T. rubrum
Target Compound Data0.00031 to 0.01 μg/mL
Comparator Or BaselineBifonazole (>1 μg/mL)
Quantified Difference>100-fold lower fungicidal concentration
ConditionsNeutral red supravital dye assay (7 days at 27°C)

Provides the biochemical justification for marketing short-course (1-week) topical treatments, a major commercial differentiator in the OTC and Rx dermatology markets.

Formulation Retention: Stratum Corneum Pharmacokinetics

A critical metric for topical antifungal procurement is the API's ability to remain in the target tissue after application. In vivo pharmacokinetic studies demonstrate that luliconazole formulated as a 1% cream achieves significantly higher concentrations in the stratum corneum compared to 1% terbinafine cream [1]. Furthermore, luliconazole is more readily released from the stratum corneum into the deeper epidermal layers than terbinafine, optimizing the bioavailability of the active ingredient exactly where dermatophyte hyphae proliferate [1].

Evidence DimensionStratum corneum retention and release profile
Target Compound Data1% Luliconazole cream (High retention, rapid epidermal release)
Comparator Or Baseline1% Terbinafine cream (Lower retention)
Quantified DifferenceSignificantly higher local tissue concentration
ConditionsIn vivo guinea pig tinea model pharmacokinetic assay

Ensures that the formulated product maintains therapeutic concentrations locally without requiring high systemic absorption, reducing adverse event risks.

Short-Course (1-Week) Topical Antifungal Creams

Because luliconazole exhibits fungicidal activity at extremely low concentrations (MCC ≤ 0.01 μg/mL) and demonstrates high retention in the stratum corneum, it is the API of choice for formulating 1% w/w creams intended for 1-week treatment regimens[1]. This provides a massive compliance advantage over legacy azoles like clotrimazole or bifonazole, which require 3-4 weeks of continuous application [2].

High-Penetration Onychomycosis Solutions

The extreme in vitro potency of luliconazole against T. rubrum (MIC 0.00022 μg/mL)—which is approximately 88 times more potent than terbinafine—makes it uniquely suited for nail solutions (typically 10% w/v) [3]. In onychomycosis, penetrating the dense keratin of the nail bed is difficult, meaning the fraction of API that successfully reaches the infection site is very small. Luliconazole's ultra-low MIC ensures that even minimal trans-ungual delivery is sufficient to eradicate the dermatophyte [3].

Advanced Nanostructured Lipid Carriers (NLCs) and Nanosuspensions

Due to its high lipophilicity (Log P ≈ 4.07) and poor aqueous solubility, luliconazole is an ideal candidate for next-generation dermatological formulations such as solid lipid nanoparticles (SLNs) or nanosuspension-based hydrogels [4]. These advanced matrices overcome the API's solubility limits, further enhancing its already superior stratum corneum retention and allowing for controlled, sustained release in severe or hyperkeratotic tinea infections [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

352.9614950 Da

Monoisotopic Mass

352.9614950 Da

Heavy Atom Count

21

Appearance

Off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RE91AN4S8G

Drug Indication

Luliconazole is indicated for the treatment of interdigital tinea pedis, tinea cruris, or tinea corporis infections caused by Trichophyton rubrum and Epidermophyton floccosum.

Drug Classes

Breast Feeding; Lactation; Antifungal Agents; Anti-Infective Agents

Pharmacology

Luliconazole kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes.

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC18 - Luliconazole

Mechanism of Action

The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes.

Other CAS

187164-19-8

Absorption Distribution and Excretion

Although luliconazole is administered topically, clinical studies have shown that after the first dose in patients with tina pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD).
The route of elimination of luliconazole has yet to be determined.
The volume of distribution was not quantified.
The clearance of luliconazole has yet to be determined.

Metabolism Metabolites

The metabolism of luliconazole has yet to be determined.

Wikipedia

Luliconazole

Biological Half Life

The half life of luliconazole has yet to be determined.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Luliconazole cream (Luzu) for tinea infections. Med Lett Drugs Ther. 2014 Jun 23;56(1445):50-1. PubMed PMID: 24956308.
2: Gupta AK, Cvetković D, Abramovits W, Vincent KD. LUZU (luliconazole) 1% cream. Skinmed. 2014 Mar-Apr;12(2):90-3. PubMed PMID: 24933846.
3: Wiederhold NP, Fothergill AW, McCarthy DI, Tavakkol A. Luliconazole Demonstrates Potent In Vitro Activity against Dermatophytes Recovered from Patients with Onychomycosis. Antimicrob Agents Chemother. 2014 Jun;58(6):3553-3555. Epub 2014 Apr 7. PubMed PMID: 24709260.
4: Scher RK, Nakamura N, Tavakkol A. Luliconazole: a review of a new antifungal agent for the topical treatment of onychomycosis. Mycoses. 2014 Jul;57(7):389-93. doi: 10.1111/myc.12168. Epub 2014 Mar 12. PubMed PMID: 24621346.
5: Jones TM, Jarratt MT, Mendez-Moguel I, Paz N, Grekin SK, Cognata Smith C, Kaur M. A randomized, multicenter, double-blind, vehicle-controlled study evaluating the efficacy and safety of luliconazole cream 1% once daily for 7 days in patients aged ≥ 12 years with tinea cruris. J Drugs Dermatol. 2014 Jan;13(1):32-8. PubMed PMID: 24385117.
6: Jarratt M, Jones T, Kempers S, Rich P, Morton K, Nakamura N, Tavakkol A. Luliconazole for the treatment of interdigital tinea pedis: A double-blind, vehicle-controlled study. Cutis. 2013 Apr;91(4):203-10. PubMed PMID: 23763082.
7: Jones T, Tavakkol A. Safety and tolerability of luliconazole solution 10-percent in patients with moderate to severe distal subungual onychomycosis. Antimicrob Agents Chemother. 2013 Jun;57(6):2684-9. doi: 10.1128/AAC.02370-12. Epub 2013 Apr 1. PubMed PMID: 23545529; PubMed Central PMCID: PMC3716121.
8: Jerajani H, Janaki C, Kumar S, Phiske M. Comparative assessment of the efficacy and safety of sertaconazole (2%) cream versus terbinafine cream (1%) versus luliconazole (1%) cream in patients with dermatophytoses: a pilot study. Indian J Dermatol. 2013 Jan;58(1):34-8. doi: 10.4103/0019-5154.105284. PubMed PMID: 23372210; PubMed Central PMCID: PMC3555370.
9: Koga H, Nanjoh Y, Kaneda H, Yamaguchi H, Tsuboi R. Short-term therapy with luliconazole, a novel topical antifungal imidazole, in guinea pig models of tinea corporis and tinea pedis. Antimicrob Agents Chemother. 2012 Jun;56(6):3138-43. doi: 10.1128/AAC.05255-11. Epub 2012 Mar 5. PubMed PMID: 22391525; PubMed Central PMCID: PMC3370799.
10: Ghannoum MA, Long L, Kim HG, Cirino AJ, Miller AR, Mallefet P. Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. Med Mycol. 2010 May;48(3):491-7. doi: 10.3109/13693780903373811. PubMed PMID: 20370362.

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